molecular formula C9H16O6 B101026 1,2-O-Isopropylidene-D-glucofuranose CAS No. 18549-40-1

1,2-O-Isopropylidene-D-glucofuranose

Cat. No. B101026
CAS RN: 18549-40-1
M. Wt: 220.22 g/mol
InChI Key: BGGCXQKYCBBHAH-OZRXBMAMSA-N
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Description

1,2-O-Isopropylidene-D-glucofuranose is a derivative of glucose that has been modified to include an isopropylidene group, which protects the hydroxyl groups on the first and second carbons of the sugar molecule. This modification makes the molecule more hydrophobic and alters its reactivity, making it a useful intermediate in organic synthesis, particularly in the synthesis of other sugar derivatives and polymers .

Synthesis Analysis

The synthesis of this compound and its derivatives has been explored in various studies. For instance, the compound has been synthesized as a precursor for both 6-O-alkyl and 6-O-glycidyl-D-glucose amphiphiles, which exhibit liquid-crystalline properties . Efficient synthesis has also been achieved through lipase-catalyzed esterification in an organic solvent system, demonstrating the potential for enzymatic methods in its production . Additionally, the synthesis of diastereoisomeric derivatives has been reported, providing insight into the stereochemical outcomes of certain synthetic routes .

Molecular Structure Analysis

The molecular structure of this compound has been studied through various analytical techniques, including X-ray structural analysis. This analysis has revealed the configuration of the glucose backbone and the formation of specific cyclic structures in some of its derivatives . The conformational aspects of diastereoisomeric derivatives have also been investigated, providing evidence from nuclear Overhauser effects and other spectroscopic data .

Chemical Reactions Analysis

This compound undergoes a range of chemical reactions. It can be polymerized through cationic and anionic mechanisms to produce polymers with varying properties . Hydrogenolysis of the compound has been shown to yield a variety of products, including hexanediols and hexanetriols, indicating the reactivity of the isopropylidene group under certain conditions . Additionally, oxidation reactions have been explored, yielding different cleavage products depending on the oxidizing agent used .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and its derivatives are influenced by the protective isopropylidene group. The compound's hydrophobicity has been enhanced, which is beneficial for reactions in organic solvents . The polymerization of the compound leads to materials with specific rotations that vary with the polymerization conditions, indicating the influence of synthesis parameters on the physical properties of the resulting polymers . The reactivity of the compound in various chemical reactions also highlights its versatility as a chemical intermediate .

Scientific Research Applications

Hydrolysis and Product Formation

1,2-O-Isopropylidene-D-glucofuranose, when subjected to mild acid hydrolysis, yields d-glucose and a novel anhydro sugar, 2,5-anhydro-l-idose. This finding highlights its utility in generating new sugar compounds (Dekker & Hashizume, 1958).

Hydrogenolysis Process

Hydrogenolysis of this compound at specific conditions leads to the production of various hexanols and hexanetetrols, showcasing its role in diverse chemical transformations (Gorin & Perlin, 1958).

Polymerization

This compound can be polymerized using Lewis acids like boron trifluoride. This process results in a highly branched polymer with interesting molecular weight properties, indicating its potential in polymer science (Whistler & Seib, 1966).

Precursor for Amphiphilic Compounds

It serves as a precursor for synthesizing amphiphiles, substances that have both hydrophilic and hydrophobic properties. This application is significant in the development of liquid-crystalline properties (Vanbaelinghem et al., 1998).

Reagents in Glucose Transport

This compound is used to prepare affinity and photoaffinity reagents for studying glucose transport in human erythrocytes, highlighting its utility in biochemical research (Ramjeesingh & Kahlenberg, 1977).

properties

IUPAC Name

(1R)-1-[(3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O6/c1-9(2)14-7-5(12)6(4(11)3-10)13-8(7)15-9/h4-8,10-12H,3H2,1-2H3/t4-,5+,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGGCXQKYCBBHAH-OZRXBMAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C(OC2O1)C(CO)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)[C@@H](CO)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80885054
Record name .alpha.-D-Glucofuranose, 1,2-O-(1-methylethylidene)-
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Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18549-40-1
Record name 1,2-O-Isopropylidene-α-D-glucofuranose
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-O-Isopropylidene-D-glucofuranose
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Record name .alpha.-D-Glucofuranose, 1,2-O-(1-methylethylidene)-
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Record name .alpha.-D-Glucofuranose, 1,2-O-(1-methylethylidene)-
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Record name 1,2-O-isopropylidene-α-D-glucofuranose
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Q & A

Q1: What is the molecular formula and weight of 1,2-O-Isopropylidene-D-glucofuranose?

A1: The molecular formula of this compound, also known as monoacetone glucose, is C12H20O6. Its molecular weight is 260.28 g/mol.

Q2: How stable is monoacetone glucose under various conditions?

A2: While specific stability data is limited in the provided research, monoacetone glucose is known to be a versatile intermediate in carbohydrate chemistry. Its isopropylidene protecting group can be selectively removed under mild acidic conditions, allowing for further modifications of the sugar molecule. []

Q3: Are there specific analytical techniques used to characterize and quantify monoacetone glucose?

A3: Yes, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2H NMR, is widely used to analyze monoacetone glucose. This technique allows for quantifying the enrichment of deuterium (2H) in specific positions within the glucose molecule after administration of 2H2O. This provides insights into metabolic processes like gluconeogenesis and glycogenolysis. [, , , , , ] Additionally, 13C NMR is valuable for tracing the fate of 13C-labeled substrates in metabolic pathways. [, , ]

Q4: How is monoacetone glucose used to study glucose metabolism?

A4: Monoacetone glucose is a valuable tool in metabolic research. By administering labeled precursors like 2H2O or 13C-labeled compounds, researchers can trace their incorporation into glucose. Subsequent analysis of monoacetone glucose derived from plasma glucose or urinary glucuronides by NMR provides insights into metabolic fluxes, particularly gluconeogenesis and glycogenolysis. [, , , , , , , , , ]

Q5: Can you elaborate on the significance of analyzing 2H enrichment in monoacetone glucose derived from plasma glucose?

A5: The relative enrichment of deuterium (2H) in specific positions within monoacetone glucose, particularly H2 and H5, reflects the contribution of different metabolic pathways to glucose production. For example, a higher 2H5 enrichment signifies a greater contribution of gluconeogenesis from phosphoenolpyruvate (PEP). [, , , ]

Q6: What are the advantages of using urinary glucuronides, like acetaminophen glucuronide, for these metabolic studies?

A6: Analyzing urinary glucuronides offers a non-invasive alternative to blood sampling for assessing hepatic glucose metabolism. Acetaminophen glucuronide, for instance, can be readily isolated from urine and converted to monoacetone glucose for 2H and 13C NMR analysis, offering insights into gluconeogenic pathways. This approach is particularly valuable in cases where blood sampling is challenging, such as in infants. [, ]

Q7: How do dietary interventions impact glucose metabolism as assessed by monoacetone glucose analysis?

A7: Research indicates that dietary changes can significantly influence glucose metabolism. For example, a low-carbohydrate, high-fat diet in a patient with non-alcoholic fatty liver disease (NAFLD) resulted in a drastic reduction in liver triglyceride content and a shift in hepatic glucose production. Analysis of monoacetone glucose after 2H2O ingestion revealed a decreased reliance on glycogenolysis and an increased contribution of glycerol gluconeogenesis compared to a typical Western diet. []

Q8: What are the potential therapeutic applications of MAG=3but?

A8: Research suggests that MAG=3but induces apoptosis (programmed cell death) in specific myeloid leukemia cell lines (HL-60 and U937) at concentrations around 1mM. This effect is linked to cell cycle arrest in the G1 phase and differentiation towards the monocytic lineage. Notably, MAG=3but did not appear to elevate c-myc or p53 expression but was associated with decreased Bcl-2 protein levels in HL-60 cells. Further investigation is necessary to fully understand its mechanism of action and therapeutic potential. [, ]

Q9: What about the toxicity of MAG=3but?

A9: Preliminary studies in mice suggest that MAG=3but exhibits low toxicity. Acute toxicity assessments via both intraperitoneal and oral routes did not reveal significant side effects. Furthermore, chronic oral administration in rats over a month did not impact weight gain. These findings indicate a favorable safety profile for this compound. []

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